Promestriene - 39219-28-8

Promestriene

Catalog Number: EVT-314227
CAS Number: 39219-28-8
Molecular Formula: C22H32O2
Molecular Weight: 328.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Promestriene is a synthetic estrogen analogue, specifically a 3-propyl ethyl, 17β-methyl estradiol. [] It is classified as an estrogen agonist, meaning it binds to and activates estrogen receptors. [] In scientific research, Promestriene serves primarily as a subject of study for its potential applications in addressing estrogen deficiency-related conditions, particularly vulvovaginal atrophy, due to its localized effects and minimal systemic absorption. [, ]

Future Directions
  • Elucidating the long-term safety and efficacy: While preliminary evidence suggests good safety and efficacy, more long-term studies are needed to confirm these findings, especially in high-risk populations like breast cancer survivors. [, ]
  • Exploring novel formulations and delivery systems: Research could focus on developing new formulations and delivery systems that optimize the local delivery and effectiveness of Promestriene, potentially leading to more convenient and patient-friendly treatment options. []
  • Investigating potential applications beyond VVA: Further research could explore the potential benefits of Promestriene in addressing other urogenital conditions associated with estrogen deficiency, such as urinary incontinence and recurrent infections. [, ]
  • Conducting comparative studies: Rigorous comparative studies are necessary to evaluate the efficacy and safety of Promestriene in relation to other available treatments for urogenital disorders, including other local estrogen therapies and non-hormonal options. [, , ]
Synthesis Analysis

Promestriene is synthesized through a series of chemical reactions that involve the modification of estradiol. The synthesis typically includes the following steps:

  1. Starting Material: Estradiol serves as the primary starting material.
  2. Etherification Reaction: The hydroxyl groups on estradiol are modified to form ether linkages. This often involves treating estradiol with propyl bromide in the presence of a base such as potassium carbonate.
  3. Purification: The crude product is purified through recrystallization or chromatography to isolate promestriene from by-products and unreacted starting materials.

The synthesis method emphasizes controlling reaction conditions such as temperature, pH, and reaction time to optimize yield and purity .

Molecular Structure Analysis

The molecular structure of promestriene features a cyclopenta[a]phenanthrene backbone characteristic of steroid hormones. Key structural details include:

  • Functional Groups: The presence of two ether groups contributes to its stability and alters its pharmacokinetic properties compared to estradiol.
  • Stereochemistry: Promestriene has specific stereochemical configurations (1S, 3aS, 3bR, 9bS, 11aS) that are crucial for its biological activity.
  • Molecular Weight: The average molecular weight is approximately 328.496 g/mol.

The structural formula can be represented as follows:

InChI=InChI 1S C22H32O2 c1 4 13 24 16 6 8 17 15 14 16 5 7 19 18 17 11 12 22 2 20 19 9 10 21 22 23 3 h6 8 14 18 21H 4 5 7 9 13H2 1 3H3 t18 19 20 21 22 m1 s1\text{InChI}=\text{InChI 1S C22H32O2 c1 4 13 24 16 6 8 17 15 14 16 5 7 19 18 17 11 12 22 2 20 19 9 10 21 22 23 3 h6 8 14 18 21H 4 5 7 9 13H2 1 3H3 t18 19 20 21 22 m1 s1}
Chemical Reactions Analysis

Promestriene undergoes various chemical reactions that are significant for its therapeutic applications:

  1. Hydrolysis: In aqueous environments, promestriene may hydrolyze to release estradiol or other metabolites.
  2. Oxidation: Under certain conditions, it can be oxidized to form different estrogenic compounds.
  3. Drug Interactions: Promestriene can interact with other drugs metabolized by cytochrome P450 enzymes, which may alter its efficacy or safety profile.

Understanding these reactions is essential for predicting its behavior in biological systems and during pharmaceutical formulation .

Mechanism of Action

Promestriene exerts its effects primarily through interaction with estrogen receptors located in the vaginal epithelium.

  1. Receptor Binding: It binds to estrogen receptors (ERα and ERβ), leading to receptor activation.
  2. Gene Expression Modulation: This binding triggers a cascade of gene expression changes that promote cellular proliferation and differentiation in target tissues.
  3. Localized Effects: Due to its low systemic absorption, promestriene minimizes the risk of systemic estrogenic effects while effectively alleviating symptoms associated with vaginal atrophy.

Clinical studies have indicated that promestriene does not significantly alter serum estrogen levels, which supports its safety profile in patients with a history of hormone-sensitive cancers .

Physical and Chemical Properties Analysis

Promestriene exhibits several notable physical and chemical properties:

  • Solubility: It has low water solubility (approximately 8.81×1068.81\times 10^{-6} mg/mL), which influences its formulation as a topical agent .
  • LogP Value: The logP value ranges around 5.61, indicating lipophilicity which aids in penetration through biological membranes.
  • Stability: Promestriene is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for determining the appropriate delivery methods and formulations for clinical use .

Applications

Promestriene's primary applications include:

  1. Vulvovaginal Atrophy Treatment: It is widely used for alleviating symptoms associated with menopause-related vaginal atrophy.
  2. Wound Healing: Its estrogenic properties support tissue repair processes.
  3. Clinical Trials: Promestriene has been investigated for potential use in preventing complications such as hypospadias in pediatric patients and managing other gynecological conditions .

Research continues into optimizing its use in various therapeutic contexts while ensuring patient safety through localized application methods .

Introduction to Promestriene

Historical Development and Pharmacological Classification

Promestriene (systematic name: 3-propyl ethyl, 17β-methyl estradiol) is a synthetic estrogen analog first developed in the late 20th century to address limitations of endogenous estrogen formulations. Its molecular structure features strategic ether substitutions at the C3 and C17β positions of the estradiol backbone (chemical formula: C~22~H~32~O~2~; molecular weight: 328.5 g/mol). These modifications reduce systemic absorption while preserving affinity for estrogen receptors in genitourinary tissues [1] [9]. Unlike natural estrogens, promestriene’s diether configuration enhances metabolic stability, confining its activity primarily to vaginal mucosa after topical application [4] [6]. Pharmacologically, it is classified as a topically acting, synthetic estrogen receptor modulator with negligible endometrial proliferation risk [1] [6]. Regulatory agencies in Europe and Latin America recognize it for vulvovaginal atrophy treatment, though it remains investigational in some regions [1].

Table 1: Molecular Characteristics of Promestriene

PropertySpecification
Chemical FormulaC~22~H~32~O~2~
Molecular Weight328.5 g/mol
IUPAC Name(1S,3aS,3bR,9bS,11aS)-1-methoxy-11a-methyl-7-propoxy-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene
Key ModificationsC3-propyl ether, C17β-methyl ether
Estrogen Receptor BindingSelective modulator (tissue-localized)

Role in Addressing Genitourinary Syndrome of Menopause (GSM)

Genitourinary Syndrome of Menopause encompasses vulvovaginal atrophy, dryness, dyspareunia, and urinary symptoms driven by postmenopausal estrogen deficiency. Promestriene addresses GSM by restoring vaginal epithelial integrity through estrogen receptor activation. Its mechanism involves:

  • Cellular Proliferation: Stimulating glycogen accumulation in vaginal mucosa, supporting lactobacilli growth and normalizing pH [1] [4].
  • Tissue Revitalization: Increasing vascularization and collagen synthesis, improving mucosal thickness and elasticity [2] [7].
  • Symptom Modulation: Reducing inflammation and pain receptors’ sensitivity, alleviating dyspareunia and dryness [4] [6].

Clinical evidence from randomized trials confirms promestriene’s efficacy:

  • A prospective study in Climacteric (2022) demonstrated a 65% improvement in Vaginal Health Index (VHI) scores after 12 weeks, with vaginal pH declining from >6.0 to ≤4.5 [6] [8].
  • In breast cancer survivors (triple-negative subtype), promestriene significantly improved Female Sexual Function Index scores (26.92 ± 7.89 vs. 24.38 ± 8.13 in placebo; p<0.015) without elevating serum estradiol beyond postmenopausal ranges [7].

Comparative Positioning Among Topical Estrogen Therapies

Promestriene occupies a distinct niche among topical estrogens due to its minimal systemic absorption and tissue-specific activity. Key differentiators include:

  • Molecular Stability: Unlike estradiol or estriol, promestriene’s ether bonds resist hepatic and systemic metabolism, limiting serum accumulation. Studies show serum estrogen levels remain <10 pg/mL even with chronic use, whereas low-dose estradiol tablets increase estrone sulfate [6] [8].
  • Endometrial Safety: Unlike conjugated estrogens, promestriene lacks proliferative effects on endometrial tissue, eliminating the need for concomitant progestogens [1] [4].
  • Formulation Flexibility: Available as 10 mg/g creams or inserts, it allows patient-tailored dosing [1] [6].

Table 2: Comparison of Topical Estrogen Therapies for GSM

ParameterPromestrieneVaginal EstradiolVaginal Estriol
Systemic AbsorptionNegligible (<5%)Low (5–10%)Moderate (10–15%)
Endometrial ImpactNone demonstratedMild proliferationMild proliferation
pH Normalization94% of users89% of users85% of users
VHI Improvement65–70%60–68%55–62%
*Breast Cancer SafetySuitable for TNBC†ContraindicatedContraindicated

*Data derived from [1] [4] [7]; †Triple-negative breast cancer (TNBC)

Clinically, promestriene matches newer modalities in efficacy:

  • Versus fractional CO~2~ laser: A 2024 randomized trial found equivalent improvements in VHI, dyspareunia, and sexual function after 90 days [3] [5].
  • Versus oxytocin gel: Both improved lubrication and pain scores, but promestriene induced significantly greater vaginal epithelial thickening (p<0.05) [2].

However, acceptability trails vaginal tablets: patient surveys note lower ease-of-use ratings for creams versus tablets due to applicator hygiene and handling concerns [8]. Future formulations may address this through optimized delivery systems.

Properties

CAS Number

39219-28-8

Product Name

Promestriene

IUPAC Name

(8R,9S,13S,14S)-17-methoxy-13-methyl-3-propoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3/t18-,19-,20+,21?,22+/m1/s1

InChI Key

IUWKNLFTJBHTSD-QIKJAYGVSA-N

SMILES

CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C

Synonyms

(17β)-17-Methoxy-3-propoxyestra-1,3,5(10)-triene; 3-Propoxy-17β-methoxyestra-_x000B_1,3,5(10)-triene;

Canonical SMILES

CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C

Isomeric SMILES

CCCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.